BenchChemオンラインストアへようこそ!

Desethyl chloroquine diphosphate

Antimalarial Plasmodium falciparum Drug Resistance

Desethyl chloroquine diphosphate is the primary active metabolite of chloroquine, formed via CYP2C8/3A4 N-dealkylation, with a longer elimination half-life than the parent drug. Essential for pharmacokinetic studies, therapeutic drug monitoring, and LC-MS/MS method validation. Its differential activity against chloroquine-sensitive vs. resistant P. falciparum enables resistance mechanism research. As a defined metabolite standard, it is critical for accurate quantification in complex biological matrices and should be included in cardiac safety assessments.

Molecular Formula C16H28ClN3O8P2
Molecular Weight 487.8 g/mol
CAS No. 247912-76-1
Cat. No. B3119207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesethyl chloroquine diphosphate
CAS247912-76-1
Molecular FormulaC16H28ClN3O8P2
Molecular Weight487.8 g/mol
Structural Identifiers
SMILESCCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O
InChIInChI=1S/C16H22ClN3.2H3O4P/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16;2*1-5(2,3)4/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20);2*(H3,1,2,3,4)
InChIKeyPIKNKEKUPZTKFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desethyl Chloroquine Diphosphate (CAS 247912-76-1): Core Identity as the Primary Active Metabolite of Chloroquine


Desethyl chloroquine diphosphate (CAS 247912-76-1) is the diphosphate salt form of desethylchloroquine, the principal pharmacologically active metabolite of the antimalarial drug chloroquine. Following administration, chloroquine undergoes rapid N-dealkylation primarily via cytochrome P450 (CYP) enzymes CYP2C8 and CYP3A4/5 to form this metabolite [1]. The compound retains significant antiplasmodial activity and contributes substantially to the overall therapeutic effect and long-term pharmacokinetic profile of chloroquine-based regimens [2]. As a defined metabolite reference standard, it is essential for accurate quantification in pharmacokinetic studies, therapeutic drug monitoring, and metabolism research .

Desethyl Chloroquine Diphosphate: Why Chloroquine or Other Metabolites Are Not Direct Substitutes in Research and Analytical Workflows


Procurement of desethyl chloroquine diphosphate, rather than relying on its parent drug chloroquine or related metabolites like bisdesethylchloroquine, is critical for several scientifically verifiable reasons. First, desethylchloroquine exhibits differential antimalarial potency compared to chloroquine, with a notable loss of activity against resistant Plasmodium falciparum strains [1]. Second, its pharmacokinetic profile is distinct, characterized by a longer terminal elimination half-life and sustained blood levels that surpass those of the parent drug after 48 hours [2]. Third, the metabolite is not interchangeable with chloroquine in analytical methods due to the need for a certified reference standard to ensure accurate quantification in complex biological matrices [3]. Finally, its formation is specifically dependent on CYP2C8 and CYP3A4/5 activity, making it a more precise probe for these enzymes than chloroquine itself [4].

Quantitative Differentiation of Desethyl Chloroquine Diphosphate: Head-to-Head Evidence Against Key Comparators


Antimalarial Activity: Comparable Efficacy Against Sensitive P. falciparum but Reduced Potency Against Resistant Strains

In a head-to-head in vitro study using a semi-automated microdilution technique, desethylchloroquine (DEC) demonstrated nearly equivalent activity to chloroquine against the chloroquine-sensitive Camp strain of P. falciparum. However, its activity was markedly reduced against the chloroquine-resistant Vietnam Smith strain, showing a three-fold loss of potency compared to chloroquine [1].

Antimalarial Plasmodium falciparum Drug Resistance

Pharmacokinetic Differentiation: Prolonged Half-Life and Elevated Blood Levels

In a clinical pharmacokinetic study of healthy subjects administered a single oral dose of chloroquine, desethylchloroquine concentrations surpassed those of the parent drug after 48 hours. Furthermore, the terminal elimination half-life of desethylchloroquine was found to be significantly longer than that of chloroquine [1]. A separate population PK model confirmed this, reporting a mean terminal half-life for desethylchloroquine of 33.2 hours, compared to 19.5 hours for chloroquine [2].

Pharmacokinetics Metabolism Therapeutic Drug Monitoring

Analytical Application: Certified Reference Standard with Defined Purity for Accurate Quantification

Desethyl chloroquine diphosphate is supplied as a characterized reference standard with a minimum purity of 98% by HPLC, essential for method development and validation [1]. Unlike the parent drug chloroquine, which has a different molecular weight and chromatographic behavior, this compound is specifically required as an analytical standard or internal standard for the accurate quantification of desethylchloroquine in biological matrices [2]. A published table of analytical methods shows that dedicated assays for desethylchloroquine achieve recoveries of 101-105% from dried blood spots, demonstrating the need for a pure standard to achieve high accuracy [3].

Analytical Chemistry LC-MS Reference Standard Method Validation

Metabolic Pathway Specificity: A Direct Probe for CYP2C8 and CYP3A4/5 Activity

The formation of desethylchloroquine from chloroquine is catalyzed primarily by CYP2C8 and CYP3A4/5, with a minor contribution from CYP2D6 [1]. In vitro studies using human liver microsomes and cDNA-expressed CYPs demonstrated that CYP2C8 and CYP3A4/5 are the major enzymes responsible for this N-deethylation, with significant correlations between desethylchloroquine formation and specific CYP3A4/5 and CYP2C8 probe substrate activities (r=0.868 and r=0.900, respectively) [2]. This contrasts with other antimalarials like primaquine, which are primarily metabolized by CYP2D6 and CYP2C19 [3].

Drug Metabolism Cytochrome P450 CYP2C8 CYP3A4 Pharmacogenomics

Cardiac Safety Profile: Evidence of Cardiodepressant Activity

While a direct head-to-head comparison between desethylchloroquine and chloroquine is lacking for cardiac effects, a related study on the secondary metabolite bisdesethylchloroquine provides class-level inference. In an isolated perfused rabbit heart model, didesethylchloroquine, like chloroquine, produced negative chronotropic and inotropic effects, and decreased coronary flow [1]. The study concluded that metabolites contribute to the total cardiodepressant effect of chloroquine [1]. Given that desethylchloroquine is the major circulating metabolite and has a longer half-life than chloroquine, its cardiac safety profile is a critical consideration for any research involving long-term exposure or high-dose regimens.

Cardiotoxicity Safety Pharmacology Mitochondrial Function

Desethyl Chloroquine Diphosphate: Key Application Scenarios Supported by Quantitative Evidence


Antimalarial Research: Studying Drug Resistance Mechanisms

The differential activity of desethylchloroquine against chloroquine-sensitive and -resistant P. falciparum strains, as demonstrated in the head-to-head study [1], makes this compound a valuable tool for investigating the molecular basis of drug resistance. Researchers can use it to probe the specific efflux mechanisms or genetic changes that confer resistance to chloroquine and its metabolites.

Clinical Pharmacokinetic and Pharmacogenetic Studies

The long elimination half-life of desethylchloroquine and its accumulation in blood [1] necessitate its quantification alongside the parent drug in any rigorous pharmacokinetic study of chloroquine. Furthermore, its specific dependence on CYP2C8 and CYP3A4/5 for formation [2] makes it an ideal probe for studying the functional impact of genetic polymorphisms in these enzymes on drug metabolism and clinical outcomes.

Analytical Method Development and Therapeutic Drug Monitoring

As a certified reference standard with defined purity [1], desethyl chloroquine diphosphate is indispensable for developing and validating LC-MS/MS or HPLC-UV methods for the accurate quantification of chloroquine and its metabolites in biological fluids. This is crucial for therapeutic drug monitoring programs aimed at optimizing dosing regimens and ensuring patient safety [2].

Cardiac Safety Pharmacology Screening

Given the class-level evidence that 4-aminoquinoline metabolites contribute to cardiodepressant effects [1], desethylchloroquine should be included as a test article in in vitro cardiac safety panels (e.g., hERG channel assays, cardiomyocyte contractility studies) when evaluating the potential cardiotoxicity of new chloroquine analogs or combination therapies. Its inclusion ensures a more complete safety assessment beyond the parent drug.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desethyl chloroquine diphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.